![molecular formula C18H26N2O5 B14500481 N-[(Benzyloxy)carbonyl]-L-valyl-D-valine CAS No. 63986-09-4](/img/structure/B14500481.png)
N-[(Benzyloxy)carbonyl]-L-valyl-D-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]-L-valyl-D-valine is a dipeptide derivative that consists of two valine amino acids, one in the L-configuration and the other in the D-configuration, with a benzyloxycarbonyl group protecting the N-terminal amino group. This compound is often used in peptide synthesis and serves as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-D-valine typically involves the following steps:
Protection of the N-terminal amino group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group of L-valine.
Coupling reaction: The protected L-valine is then coupled with D-valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired dipeptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-valyl-D-valine can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as trifluoroacetic acid (TFA) for deprotection or other nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(Benzyloxy)carbonyl]-L-valyl-D-valine has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of synthetic peptides and as a precursor for more complex molecules in pharmaceutical manufacturing.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-D-valine involves its interaction with enzymes and other proteins. The benzyloxycarbonyl group protects the amino group, allowing for selective reactions at other sites. The compound can act as a substrate for proteases, which cleave the peptide bond, releasing the individual amino acids. This process is essential for studying enzyme kinetics and protein degradation pathways.
類似化合物との比較
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protecting group.
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine: A dipeptide with phenylalanine residues instead of valine.
N-[(Benzyloxy)carbonyl]-L-proline: A single amino acid derivative with a benzyloxycarbonyl protecting group.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-valyl-D-valine is unique due to its combination of L- and D-valine residues, which can provide distinct stereochemical properties and biological activities compared to other dipeptides. The presence of the benzyloxycarbonyl group also allows for selective reactions and protection during synthesis, making it a valuable tool in peptide chemistry.
特性
CAS番号 |
63986-09-4 |
|---|---|
分子式 |
C18H26N2O5 |
分子量 |
350.4 g/mol |
IUPAC名 |
(2R)-3-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid |
InChI |
InChI=1S/C18H26N2O5/c1-11(2)14(16(21)19-15(12(3)4)17(22)23)20-18(24)25-10-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t14-,15+/m0/s1 |
InChIキー |
BAIDNIBSOZLYQU-LSDHHAIUSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
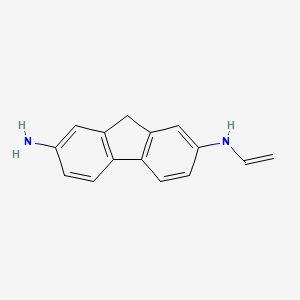

![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
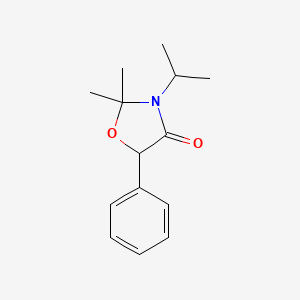
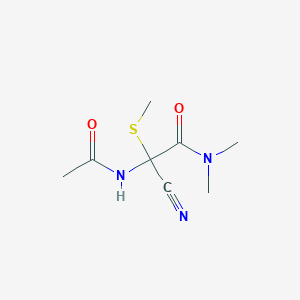
![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
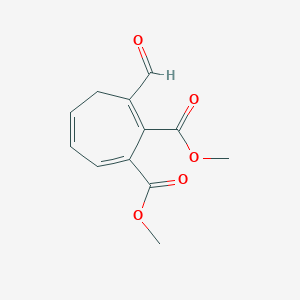
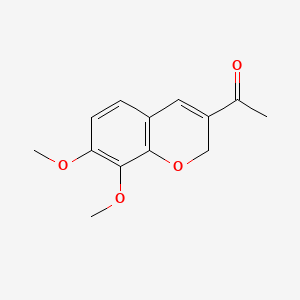
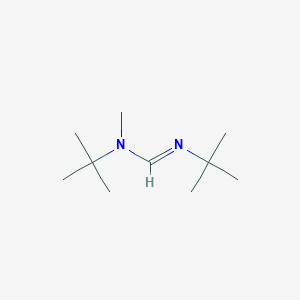


![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
